molecular formula C10H16ClNO2 B1491094 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2090280-31-0

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B1491094
CAS RN: 2090280-31-0
M. Wt: 217.69 g/mol
InChI Key: ZKMNMCHABNVMEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide” has been reported in the literature. For instance, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .

Scientific Research Applications

Crystal Structure Analysis

Crystallography studies have elucidated the structure of acetamide derivatives, revealing intricate molecular arrangements through hydrogen bonding and other intermolecular interactions. For instance, crystal structures of C,N-disubstituted acetamides demonstrate how a combination of N—H⋯O and C—H⋯O hydrogen bonds, along with halogen⋯π interactions, contribute to the formation of complex sheet structures in the solid state (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Synthesis and Biological Evaluation

The synthesis of acetamide derivatives and their evaluation for pharmacological activities are prominent areas of research. For example, the synthesis of a novel acetamide compound demonstrated significant antioxidant, analgesic, and anti-inflammatory activities, making it a potential candidate for further drug development (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).

Coordination Chemistry and Antioxidant Activity

Research on acetamide derivatives includes the development of coordination complexes with metals, exploring their structural characteristics and potential as antioxidants. Studies have shown how hydrogen bonding plays a crucial role in the self-assembly processes of these complexes, which exhibit significant antioxidant properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Herbicidal Activity

The inhibitory effects of chloroacetamide herbicides on fatty acid synthesis in algae highlight the utility of these compounds in agricultural applications. Their selective herbicidal activity is crucial for managing weeds in various crops, providing insights into the action mechanism of chloroacetamides in plant systems (Weisshaar & Böger, 1989).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of acetamide derivatives contribute to the development of materials for photonic applications. These studies assess both linear and nonlinear optical behaviors, identifying compounds as candidates for optical devices such as switches and modulators (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017).

properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c11-7-10(13)12(8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMNMCHABNVMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCOCC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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